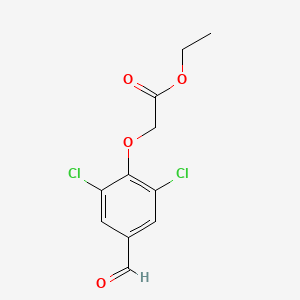

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate

概要

説明

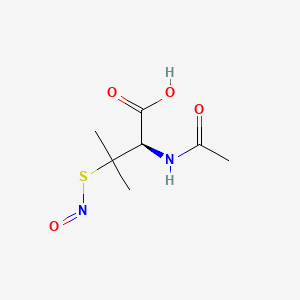

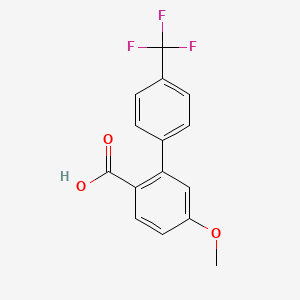

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate, also known as ethyl DCF, is a chemical compound used primarily in scientific research. It has a molecular formula of C11H10Cl2O4 and a molecular weight of 277.1 g/mol .

Synthesis Analysis

The synthesis of this compound involves a reaction with caesium carbonate in acetone under reflux conditions . The starting material, 3,5-dichloro-4-hydroxybenzaldehyde, is reacted with cesium carbonate and ethyl bromoacetate . The mixture is refluxed in acetone under stirring for 1 hour . After evaporation of acetone under reduced pressure, the mixture is extracted with dichloromethane . The organic phase is washed with brine, dried over magnesium sulfate, and concentrated under vacuum . The residue is purified by column chromatography over silica gel to yield the final product .Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a dichloro-formylphenoxy moiety . The 1H NMR and 13C NMR spectra provide detailed information about the structure .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the esterification of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl bromoacetate . This reaction is facilitated by cesium carbonate and occurs under reflux conditions .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 277.1 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Diuretic Activities

- A study by Lee et al. (1984) synthesized a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, finding Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate to be a potent diuretic (Lee et al., 1984).

Degradation Studies

- Research by Sun and Pignatello (1993) identified transient products during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, revealing compounds like ethyl acetate extracts (Sun & Pignatello, 1993).

Antioxidant Activity

- Jayasinghe et al. (2006) investigated the combined dichloromethane and ethyl acetate extracts of the fruits of Artocarpus nobilis, identifying phenolic compounds with strong antioxidant activity (Jayasinghe et al., 2006).

Corrosion Inhibition

- Lgaz et al. (2017) studied the effect of three chalcone derivatives, including (E)-ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate, on mild steel corrosion in hydrochloric acid solution, showing high inhibition activities (Lgaz et al., 2017).

Polymer Synthesis

- Killam et al. (2022) prepared novel copolymers of vinyl acetate and halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, providing insights into the thermal behavior and decomposition of these copolymers (Killam et al., 2022).

Antimicrobial Activity

- Chandrashekhar et al. (2013) synthesized a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde from substituted simple phenols, showing enhanced antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).

Analgesic and Anti-inflammatory Activities

- Dewangan et al. (2015) evaluated the analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, synthesized from ethyl (4-chloro-3-methylphenoxy) acetate, demonstrating potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).

Safety and Hazards

Safety precautions for handling Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate include avoiding contact with skin and eyes, preventing ingestion and inhalation, and keeping away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction .

特性

IUPAC Name |

ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAJUXMTVVWOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)